REACTION_CXSMILES
|
C(OC(=O)C)(=O)C.O[C:9]1[CH:14]=[C:13]([C:15]2[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=2)[N:12]=[N:11][C:10]=1[C:23]1[CH:31]=[CH:30][CH:29]=[CH:28][C:24]=1[C:25]([OH:27])=[O:26]>C1(C)C=CC=CC=1>[CH3:22][O:21][C:18]1[CH:19]=[CH:20][C:15]([C:13]2[N:12]=[N:11][C:10]3[C:23]4[CH:31]=[CH:30][CH:29]=[CH:28][C:24]=4[C:25](=[O:27])[O:26][C:9]=3[CH:14]=2)=[CH:16][CH:17]=1
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Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
2-[4-hydroxy-6-(4-methoxyphenyl)-3-pyridaziny]benzoic acid
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Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
OC1=C(N=NC(=C1)C1=CC=C(C=C1)OC)C1=C(C(=O)O)C=CC=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
about 130° C
|
Type
|
DISTILLATION
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Details
|
the mixture toluene/acetic acid is distilled off at 96-108° C. (about 100 ml/1.5 hours)
|
Duration
|
1.5 h
|
Type
|
WASH
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Details
|
washed with 5% aqueous sodium bicarbonate
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1=CC2=C(N=N1)C1=C(C(O2)=O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |